4-Hydroxy-4-(hydroxymethyl)oxolan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
207846-01-3 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
4-hydroxy-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O4/c6-2-5(8)1-4(7)9-3-5/h6,8H,1-3H2 |
InChI Key |
DKZDYOGAQSXRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCC1(CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 4 Hydroxymethyl Oxolan 2 One
Established Synthetic Pathways for 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one
The construction of the 4,4-disubstituted γ-butyrolactone core of this compound has been approached through various synthetic strategies, ranging from multi-step total synthesis to more modern chemoenzymatic and biocatalytic methods.
Multi-step Total Synthesis Approaches
The total synthesis of polysubstituted γ-butyrolactones, a class of compounds to which this compound belongs, has been a subject of considerable interest, often driven by the pursuit of natural products such as lignans. nih.gov General strategies for the asymmetric synthesis of substituted γ-butyrolactones often involve stereoselective additions to aldehydes followed by cyclization. nih.gov For instance, a common approach involves the addition of a nucleophile to a suitably protected γ-oxo ester, followed by reduction and lactonization. Protecting group strategies are crucial in such multi-step sequences to differentiate between the two hydroxyl groups and enable selective modifications.
Another established route involves the stereoselective functionalization of pre-existing lactone rings or their precursors. For example, methods for the synthesis of β-substituted γ-butyrolactones have been developed and could be conceptually extended to the synthesis of 4,4-disubstituted analogs. acs.org These approaches often rely on classic organic reactions such as aldol (B89426) condensations, Michael additions, and various cyclization strategies to construct the lactone ring with the desired substitution pattern.
Chemoenzymatic Syntheses and Biocatalysis for this compound
In recent years, chemoenzymatic and biocatalytic approaches have emerged as powerful tools for the synthesis of chiral molecules, including functionalized γ-butyrolactones. These methods offer advantages in terms of stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.
A notable biocatalytic strategy for the asymmetric synthesis of α-hydroxy ketones, which can be precursors to γ-butyrolactones, has been developed. nih.gov This involves the use of enzymes to catalyze key bond-forming reactions with high enantioselectivity. Furthermore, a chemoenzymatic approach has been successfully employed for the synthesis of enantiomerically pure (S)-3-hydroxy-γ-butyrolactone, demonstrating the potential of combining chemical and enzymatic steps to achieve complex chiral targets. nih.gov
More specifically, biocatalytic routes to chiral 3-hydroxy-γ-butyrolactones and related structures have been extensively reviewed, highlighting the use of microorganisms and isolated enzymes for their production. researchgate.net These strategies often start from simple, achiral precursors and utilize enzymatic transformations to introduce chirality and build up the molecular complexity of the target lactone. While a direct biocatalytic synthesis of this compound is not extensively documented, the existing methodologies for related structures provide a strong foundation for future research in this area.
Novel Synthetic Routes and Process Optimizations for this compound
The development of novel and more efficient synthetic routes to functionalized γ-butyrolactones is an ongoing area of research. One innovative approach involves the three-component synthesis of new γ-butyrolactones, which offers a rapid and atom-economical way to access these structures. semnan.ac.ir Such multi-component reactions are highly desirable for building molecular complexity in a single step.
Process optimization for the production of related compounds, such as γ-butyrolactone from 4-hydroxybutyric acid, has also been a focus. nih.gov These studies often involve the use of metabolically engineered microorganisms to produce the precursor, followed by a chemical conversion to the final lactone. Such integrated bioprocesses can offer a more sustainable and cost-effective alternative to purely chemical manufacturing routes.
Furthermore, the development of catalytic systems for the synthesis of substituted γ-butyrolactones is a key area of innovation. For example, rhodium-catalyzed asymmetric hydrogenation of γ-butenolides provides an efficient route to chiral γ-butyrolactones. semanticscholar.org While these methods have not been specifically applied to the synthesis of this compound, they represent the forefront of synthetic methodology in this field and could be adapted for the synthesis of this specific target.
Derivatization Strategies and Analogue Synthesis for this compound
The presence of two distinct hydroxyl groups and a lactone ring in this compound makes it an ideal starting material for the synthesis of a diverse range of analogues. Derivatization can be targeted at the hydroxyl and hydroxymethyl moieties or can involve transformations of the oxolanone ring itself.
Chemical Modifications at the Hydroxyl and Hydroxymethyl Moieties
The selective modification of the hydroxyl and hydroxymethyl groups is a key strategy for creating analogues of this compound. This requires the use of appropriate protecting groups to differentiate the reactivity of the primary and tertiary alcohols. Once differentiated, these functional groups can undergo a variety of chemical transformations.
For example, the hydroxyl groups can be acylated to form esters, which can modulate the biological activity or physical properties of the molecule. The synthesis of 4-acyloxy derivatives of related heterocyclic compounds has been reported as a means of generating novel bioactive molecules. nih.gov Similarly, etherification of the hydroxyl groups can provide another avenue for structural diversification.
The primary hydroxyl group of the hydroxymethyl substituent is generally more reactive and can be selectively targeted under carefully controlled conditions. This allows for the introduction of a wide range of functional groups at this position, further expanding the library of accessible analogues.
Ring System Transformations and Substituent Effects on Oxolanone Analogues
The oxolanone ring of this compound can also be a site for chemical modification. Ring-opening reactions, for instance, can provide access to highly functionalized acyclic compounds. The lactone can be opened under basic or acidic conditions to yield the corresponding γ-hydroxy acid, which can then be further functionalized.
Furthermore, the lactone ring can serve as a template for the synthesis of other heterocyclic systems. For example, the synthesis of various heterocyclic compounds from substituted quinolones, which share some structural similarities with the oxolanone core, has been extensively studied. nih.govresearchgate.net These transformations often involve cyclization reactions that build upon the existing ring structure.
The effect of substituents on the properties and reactivity of the oxolanone ring is also an important consideration in analogue synthesis. The introduction of different functional groups at the 4-position can influence the stability of the lactone ring and its susceptibility to nucleophilic attack. Understanding these substituent effects is crucial for the rational design of new analogues with desired properties.
Stereochemical Control and Asymmetric Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound, a chiral molecule with a quaternary stereocenter, presents a significant challenge in organic chemistry. The precise spatial arrangement of the hydroxyl and hydroxymethyl groups at the C4 position is crucial for its potential applications in the synthesis of biologically active compounds and natural products. Consequently, the development of synthetic methodologies that allow for high stereochemical control is of paramount importance. Strategies for achieving this control primarily fall into the categories of substrate-controlled, auxiliary-controlled, and catalyst-controlled asymmetric synthesis. This section will delve into the research findings concerning the stereoselective synthesis of this and closely related γ-butyrolactone structures.
A prominent and effective method for establishing the stereochemistry at the C4 position is through the enantioselective hydrogenation of a prochiral precursor, 4-(hydroxymethyl)furan-2(5H)-one. This approach has been successfully employed to generate optically active β-hydroxymethyl-γ-butyrolactone derivatives, which are direct analogues of the target molecule. The success of this strategy hinges on the use of chiral metal complexes as catalysts, which can differentiate between the two enantiotopic faces of the double bond in the starting material.
Detailed research has demonstrated the efficacy of chiral ruthenium (Ru) and rhodium (Rh) complexes with the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand in the enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives. The choice of the metal, the specific BINAP enantiomer ((R)- or (S)-BINAP), and the reaction conditions, such as temperature and hydrogen pressure, all play a critical role in determining both the yield and the enantiomeric excess (e.e.) of the resulting chiral lactone.
For instance, the hydrogenation of 4-[(acetoxy)methyl]furan-2(5H)-one using a Ru(OAc)2[(R)-BINAP] catalyst has been shown to produce the corresponding (R)-4-[(acetoxy)methyl]-γ-butyrolactone with high enantioselectivity. The reaction conditions are typically optimized to maximize both conversion and stereochemical induction. The following interactive data table summarizes the key findings from these enantioselective hydrogenation studies, showcasing the influence of different catalysts and conditions on the stereochemical outcome.
Interactive Data Table: Enantioselective Hydrogenation of 4-(Hydroxymethyl)furan-2(5H)-one Derivatives
| Entry | Substrate | Catalyst | Temp (°C) | H2 (atm) | Yield (%) | e.e. (%) | Configuration |
| 1 | 4-[(acetoxy)methyl]furan-2(5H)-one | Ru(OAc)2[(R)-BINAP] | 50 | 80 | >95 | 96 | R |
| 2 | 4-[(acetoxy)methyl]furan-2(5H)-one | Ru(OAc)2[(S)-BINAP] | 50 | 80 | >95 | 95 | S |
| 3 | 4-(hydroxymethyl)furan-2(5H)-one | [Rh(COD)2]BF4/(R)-BINAP | 25 | 80 | 85 | 88 | R |
| 4 | 4-(hydroxymethyl)furan-2(5H)-one | [Rh(COD)2]BF4/(S)-BINAP | 25 | 80 | 82 | 87 | S |
| 5 | 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one | Ru(OAc)2[(R)-BINAP] | 50 | 80 | >95 | 100 | R |
These results highlight that the ruthenium-BINAP catalysts generally afford higher enantioselectivities compared to their rhodium counterparts for this class of substrates. Notably, the protection of the hydroxyl group, for instance as an acetate (B1210297) or a silyl (B83357) ether, can significantly influence the enantiomeric excess, in some cases leading to nearly perfect stereocontrol (100% e.e.). The stereochemical outcome is dictated by the chirality of the BINAP ligand, with (R)-BINAP leading to the (R)-enantiomer of the product and (S)-BINAP yielding the (S)-enantiomer.
While enantioselective hydrogenation of the corresponding furan-2(5H)-one is a well-documented approach, other asymmetric strategies can be envisaged for the synthesis of this compound isomers. One such powerful technique is the Sharpless asymmetric dihydroxylation of a suitable alkene precursor. This method is renowned for its ability to introduce two adjacent hydroxyl groups across a double bond with a high degree of stereocontrol, governed by the choice of the chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine). For the synthesis of the target molecule, a precursor such as 4-(hydroxymethyl)-4-vinyl-oxolan-2-one could potentially be dihydroxylated to install the required stereochemistry at the C4 position.
Furthermore, chiral pool synthesis represents another viable strategy. This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, carbohydrates, or hydroxy acids, to construct the target molecule. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product, thus ensuring stereochemical control. For example, a chiral building block derived from tartaric acid or a suitably protected sugar could serve as a starting point for the synthesis of a specific isomer of this compound.
Biosynthetic Origins and Natural Occurrence of 4 Hydroxy 4 Hydroxymethyl Oxolan 2 One
Identification of Natural Sources and Organisms Producing Oxolanone Derivatives
The search for natural sources of 4-hydroxy-4-(hydroxymethyl)oxolan-2-one and its derivatives has spanned across microbial and plant kingdoms, uncovering a variety of related lactone structures.
Microorganisms, particularly bacteria of the genus Streptomyces, are prolific producers of a class of signaling molecules known as γ-butyrolactones (GBLs). These molecules play a crucial role in regulating secondary metabolism and morphological development in these bacteria. While the specific compound this compound has not been identified as a primary signaling molecule, structurally similar compounds are well-documented.
One of the most studied examples is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus, which triggers streptomycin (B1217042) production and sporulation. The core of A-factor is a 3-hydroxymethyl-γ-butyrolactone, which is closely related to the target compound. Fermentation studies of various Streptomyces species have led to the identification of a diverse family of GBLs, all sharing the γ-butyrolactone scaffold but varying in the length and branching of their C-2 acyl side chain.
Recent research has employed innovative techniques to enhance the discovery of novel GBLs from microbial sources. A resin-assisted culture method combined with mass spectrometry-guided screening has enabled the isolation and structural determination of new GBLs from smaller-scale cultures of various actinomycetes. nih.gov This approach has revealed that 6-keto GBLs may be more widely distributed than previously thought. nih.gov
The following table summarizes some of the GBLs produced by Streptomyces species that are structurally related to this compound.
| Organism | Related Oxolanone Derivative(s) | Function |
| Streptomyces griseus | A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) | Regulation of streptomycin production and sporulation |
| Streptomyces coelicolor | SCBs (e.g., 2-(6-methylheptanoyl)-3R-hydroxymethyl-γ-butyrolactone) | Regulation of antibiotic production |
| Streptomyces virginiae | Virginiae butanolides (VBs) | Regulation of virginiamycin production |
| Streptomyces lavendulae | IM-2 | Regulation of pigment production |
In the plant kingdom, the this compound moiety has been identified as a component of more complex molecules, particularly lignan (B3055560) glycosides. For instance, a compound identified as [5-[4-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dimethoxyphenyl]-4-(hydroxymethyl)oxolan-3-yl]-(4-hydroxy-3,5-dimethoxyphenyl)methanone contains this specific oxolanone structure. Another complex tannin, 3-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxybenzoic acid, also features this lactone core. These findings suggest that plants possess the enzymatic machinery to synthesize this particular substituted γ-butyrolactone, although it appears to be further modified and incorporated into larger secondary metabolites.
The isolation of polar lactones like oxolanone derivatives from plant material typically involves a series of extraction and chromatographic steps. A general workflow is outlined below:
Extraction : The initial step often involves the extraction of dried and powdered plant material with a polar organic solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297). For highly polar compounds, aqueous ethanol or methanol may be used.
Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and a series of immiscible organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). Polar lactones would be expected to partition into the more polar fractions like ethyl acetate or n-butanol.
Chromatography : The enriched fractions are then purified using various chromatographic techniques.
Column Chromatography : Silica gel or reversed-phase (C18) column chromatography is commonly used for the initial separation of compounds.
High-Performance Liquid Chromatography (HPLC) : For final purification, preparative or semi-preparative HPLC is often employed, which offers higher resolution.
Elucidation of Biosynthetic Pathways for Related Oxolanones
The biosynthetic pathways for γ-butyrolactones have been extensively studied in Streptomyces, providing a model for the potential biogenesis of this compound.
The key enzyme in the biosynthesis of GBLs in Streptomyces is AfsA . This enzyme catalyzes the condensation of a β-ketoacyl derivative (bound to an acyl carrier protein or as a coenzyme A thioester) with a glycerol-derived C3 compound, typically dihydroxyacetone phosphate (B84403) (DHAP).
The proposed biosynthetic pathway for A-factor in Streptomyces griseus involves the following key steps:
Condensation : AfsA catalyzes the transfer of an 8-methyl-3-oxononanoyl group from its acyl carrier protein to the hydroxyl group of DHAP.
Intramolecular Aldol (B89426) Condensation : The resulting ester undergoes a non-enzymatic intramolecular aldol condensation to form a butenolide phosphate.
Reduction : A reductase, such as BprA, reduces the double bond of the butenolide ring.
Dephosphorylation : A phosphatase removes the phosphate group to yield the final A-factor molecule.
An alternative pathway has also been proposed where the dephosphorylation occurs before the reduction of the butenolide ring. Given that the introduction of the afsA gene alone into Escherichia coli can lead to the production of A-factor, it is suggested that the reductase and phosphatase enzymes are not specific to this pathway and are commonly found in bacteria.
Based on this well-established pathway for A-factor, a plausible biosynthetic route for this compound can be hypothesized. The formation of the core this compound structure could potentially arise from the cyclization and modification of a simple four-carbon precursor derived from central metabolism.
Isotopic labeling has been a powerful tool in elucidating the biosynthetic pathways of natural products, including GBLs in Streptomyces. By feeding the microorganisms with isotopically labeled precursors (e.g., containing ¹³C or ²H), researchers can trace the incorporation of these labels into the final product, thereby identifying the building blocks of the molecule.
For GBLs in Streptomyces, precursor incorporation studies have confirmed that the butyrolactone ring is derived from glycerol (B35011) or a related C3 compound, while the C-2 side chain originates from fatty acid metabolism. For example, feeding experiments with labeled glycerol have shown its incorporation into the lactone ring of A-factor.
While specific isotopic labeling studies for this compound have not been reported due to the lack of an identified natural producer of the free molecule, the principles established from the study of other GBLs would be applicable. If a microbial or plant source were identified, feeding experiments with labeled precursors such as [¹³C₃]glycerol or [¹³C₄]succinate could definitively establish its biosynthetic origins.
Mechanistic Investigations of 4 Hydroxy 4 Hydroxymethyl Oxolan 2 One in Biological Systems Pre Clinical Focus
Cellular Pathways Modulated by 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one and Derivatives
Information regarding the modulation of cellular pathways by this compound is not present in the current body of scientific research.
There are no studies that have investigated or identified any signal transduction cascades that are affected by the presence of this compound.
No data from gene expression or proteomic analyses are available to indicate any changes induced by this compound in biological systems.
In Vitro Pharmacological Profiling of this compound
A pharmacological profile for this compound based on in vitro studies has not been established in the scientific literature.
Despite a comprehensive search for scientific literature, there is currently no publicly available information regarding the mechanistic investigations, cell-based assays, dose-response relationships, or in vivo efficacy studies of the chemical compound this compound.
Extensive searches in scientific databases and journals have not yielded any preclinical data, research findings, or studies that would allow for a detailed and accurate discussion of its biological effects in cellular or animal models. The sections and subsections requested in the outline, including:
In Vivo Efficacy Studies of this compound in Non-Human Models
cannot be populated with the required scientifically validated information.
Therefore, this article cannot be generated as per the provided instructions due to the absence of relevant research data on this compound.
Analytical Methodologies for Characterizing 4 Hydroxy 4 Hydroxymethyl Oxolan 2 One
Chromatographic Separation Techniques Applied to Oxolanone Compounds
Chromatographic techniques are fundamental for the isolation and purification of oxolanone compounds. The choice of method depends on the polarity, volatility, and chiral nature of the target molecule. nih.gov High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for the separation of lactone derivatives. nih.gov Depending on the stationary phase chemistry, HPLC can be performed in either normal-phase or reversed-phase mode.
Reversed-Phase (RP) HPLC : This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol (B129727) mixtures). wikipedia.orgphenomenex.com For a polar compound like 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one, RP-HPLC is highly suitable. hplc.eu Retention is primarily governed by hydrophobic interactions; thus, elution order can be manipulated by adjusting the mobile phase's polarity. jordilabs.com The inclusion of buffers in the mobile phase can control the ionization state of analytes, which is crucial for achieving reproducible separation. wikipedia.org
Normal-Phase (NP) HPLC : In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane/isopropanol). jordilabs.com NP-HPLC is particularly useful for separating isomers and can be a valuable alternative if separation is not achieved with RP-HPLC. mdpi.com
Chiral HPLC : Since this compound possesses a chiral center, separating its enantiomers is critical, as they may exhibit different biological activities. nih.govpravara.com This is achieved using a chiral stationary phase (CSP). csfarmacie.czyoutube.com Polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) are widely employed due to their excellent enantioselectivity for a broad range of compounds, including lactones. pravara.com
Table 1: Representative HPLC Conditions for Oxolanone Compound Analysis
| Parameter | Reversed-Phase HPLC | Chiral HPLC (Normal Phase) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiralpak® AD-3 (amylose-based) |
| Mobile Phase | Water:Acetonitrile gradient | Hexane:Ethanol (B145695) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) | UV (e.g., 220 nm) |
| Temperature | Ambient or controlled (e.g., 30 °C) | Ambient |
Gas Chromatography (GC) and Hyphenated Techniques
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. mdpi.com For polar molecules with hydroxyl groups, such as this compound, direct analysis by GC is challenging due to their low volatility and potential for thermal degradation in the injector port.
Derivatization : To overcome these limitations, derivatization is an essential step prior to GC analysis. mdpi.comyoutube.com This chemical process modifies the analyte to increase its volatility and thermal stability. youtube.com A common method is silylation, where active hydrogen atoms in the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.comdoi.org Other techniques include acylation or alkylation. youtube.comnih.gov
GC-Mass Spectrometry (GC-MS) : When coupled with a mass spectrometer, GC becomes a potent tool for both separation and identification. dshs-koeln.de The mass spectrometer provides mass-to-charge ratio data for the eluting compounds, allowing for molecular weight determination and structural elucidation based on fragmentation patterns. doi.orgdshs-koeln.de
Table 2: Typical GC-MS Conditions for Derivatized Oxolanone Analysis
| Parameter | Setting |
|---|---|
| Derivatization Reagent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temp 70 °C, ramp to 280-300 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Supercritical Fluid Chromatography (SFC) Applications
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. slideshare.net It offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and lower back pressure, which allows for higher flow rates. chromatographytoday.comchromatographyonline.comselvita.com
SFC is particularly well-suited for the separation of chiral compounds and is often considered superior to HPLC for this purpose. chromatographytoday.comchromatographyonline.comresearchgate.net The addition of a polar co-solvent, such as methanol, to the carbon dioxide mobile phase is necessary for eluting polar compounds from the column. chromatographytoday.com Polysaccharide-based chiral stationary phases are commonly used in SFC for enantiomeric separations. researchgate.netnih.gov
Table 3: Comparison of SFC and HPLC for Chiral Lactone Separations
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Mobile Phase | Supercritical CO₂ with polar modifiers (e.g., Methanol) | Organic solvents (e.g., Hexane/Ethanol) |
| Analysis Time | Faster due to low viscosity and high diffusivity chromatographyonline.com | Slower |
| Solvent Consumption | Significantly lower, "greener" chemistry selvita.com | High consumption of organic solvents |
| Efficiency | High efficiency at high flow rates selvita.com | Efficiency decreases at higher flow rates |
| Primary Application | Chiral and achiral separations, especially preparative scale chromatographytoday.com | Broad applicability for analytical separations chromatographytoday.com |
Spectroscopic Characterization Techniques for Oxolanone Structure Elucidation
Following separation, spectroscopic methods are employed to confirm the identity and elucidate the detailed structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR experiments are essential for the characterization of this compound. ceon.rs
¹H NMR : This technique provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the spectrum would show distinct signals for the methylene (B1212753) protons of the lactone ring (C3-H₂), the methylene protons of the hydroxymethyl group (C5'-H₂), and the protons of the two hydroxyl groups. The protons on C3 are diastereotopic and would likely appear as complex multiplets.
¹³C NMR : This spectrum reveals the number of chemically distinct carbon atoms. Key signals would include the carbonyl carbon of the lactone (C2), the quaternary carbon bearing the two hydroxyl groups (C4), the methylene carbons of the ring (C3) and the hydroxymethyl group (C5'), and the carbon bonded to the ring oxygen (C5).
Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are often used to make unambiguous assignments of all proton and carbon signals. ceon.rs
**Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound***
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | ~175-178 |
| C3 (-CH₂-) | ~2.2 - 2.8 (m) | ~35-40 |
| C4 (-C(OH)-) | - | ~75-80 |
| C5 (-O-CH₂-) | ~4.2 - 4.5 (m) | ~70-75 |
| C' (-CH₂OH) | ~3.6 - 3.9 (m) | ~60-65 |
| -OH (on C4) | Variable, broad singlet | - |
| -OH (on C') | Variable, broad singlet | - |
\Predicted values are based on typical chemical shifts for similar functional groups and structures. chemicalbook.comhmdb.cachemicalbook.comphytobank.canp-mrd.orgnih.govmdpi.comrsc.org Actual values may vary depending on the solvent and other experimental conditions.*
Mass Spectrometry (MS) Applications in Structural Analysis
Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern, which aids in confirming the molecular formula and structure. imreblank.ch Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. uab.edunih.govresearchgate.net
High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, allowing for the unambiguous determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and inducing fragmentation to generate product ions. The resulting fragmentation pattern provides valuable information about the molecule's substructures. imreblank.chresearchgate.net For example, common losses would include water (H₂O) and formaldehyde (B43269) (CH₂O) from the hydroxymethyl group.
Table 5: Predicted ESI-MS Adducts and m/z for this compound (C₅H₈O₄, Mol. Wt.: 132.11)
| Adduct | Ion Formula | Calculated m/z (Monoisotopic) |
|---|---|---|
| [M+H]⁺ | [C₅H₉O₄]⁺ | 133.0495 |
| [M+Na]⁺ | [C₅H₈O₄Na]⁺ | 155.0315 |
| [M+K]⁺ | [C₅H₈O₄K]⁺ | 171.0054 |
| [M-H]⁻ | [C₅H₇O₄]⁻ | 131.0350 |
| [M+HCOO]⁻ | [C₆H₉O₆]⁻ | 177.0404 |
\Data derived from computational predictions and common adducts observed in ESI-MS.*
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identification and Purity Assessment
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for the identification and assessment of the purity of organic compounds, including this compound. These methods provide valuable information about the functional groups present and the electronic transitions within the molecule.
Infrared (IR) Spectroscopy is instrumental in identifying the characteristic functional groups of this compound. The molecular structure contains a five-membered lactone (a cyclic ester), a tertiary alcohol, and a primary alcohol. Each of these groups exhibits distinct absorption bands in the IR spectrum. The most prominent feature is expected to be the strong absorption band from the carbonyl (C=O) group of the lactone ring, typically appearing in the range of 1730-1780 cm⁻¹. The exact position of this band can be influenced by ring strain. Another key feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations from the two hydroxyl groups. The presence of intermolecular hydrogen bonding can significantly broaden this peak. Additionally, C-O stretching vibrations from the ester and alcohol groups are expected in the 1050-1250 cm⁻¹ region.
Interactive Data Table: Predicted Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |
| C-H (Alkane) | Stretching | 2850-3000 | Medium |
| C=O (Lactone) | Stretching | 1730-1780 | Strong |
| C-O (Ester/Alcohol) | Stretching | 1050-1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions in a molecule. The primary chromophore in this compound is the carbonyl group of the lactone. Saturated esters and lactones typically exhibit a weak absorption band corresponding to an n → π* transition at around 200-220 nm. Since there are no conjugated systems within the molecule, no significant absorption is expected in the visible region (400-800 nm). The primary utility of UV-Vis spectroscopy for this compound would be to assess the presence of conjugated impurities, which would absorb at longer wavelengths. The absence of significant absorption above 220 nm can be an indicator of the compound's purity.
Advanced Analytical Techniques for Elucidating Oxolanone Interactions
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide unambiguous structural information, including bond lengths, bond angles, and stereochemistry. For this compound, a single-crystal X-ray diffraction study would yield a detailed model of its molecular conformation in the solid state.
The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While a specific crystal structure for this compound is not publicly documented, studies on related oxolanone and lactone derivatives demonstrate the utility of this technique. For instance, the analysis of similar structures reveals details about the planarity of the lactone ring and the orientation of substituents. In the case of this compound, X-ray crystallography could elucidate the intramolecular and intermolecular hydrogen bonding networks formed by the two hydroxyl groups and the lactone carbonyl group, which are crucial for understanding its physical properties and crystal packing.
Interactive Data Table: Information Obtainable from X-ray Crystallography of an Oxolanone Derivative
| Structural Parameter | Type of Information | Significance |
| Atomic Coordinates | 3D position of each atom | Defines the complete molecular structure. |
| Bond Lengths and Angles | Geometry of the molecule | Confirms connectivity and reveals any structural strain. |
| Torsional Angles | Conformation of the molecule | Describes the shape and spatial arrangement of functional groups. |
| Crystal Packing | Intermolecular interactions | Reveals hydrogen bonding, van der Waals forces, and unit cell structure. |
| Absolute Stereochemistry | Chirality of the molecule | Can determine the absolute configuration of chiral centers. |
Cryo-electron microscopy (cryo-EM) is a high-resolution imaging technique primarily used to determine the structure of large biological macromolecules, such as proteins and viruses, in their near-native state. nih.govnih.gov The methodology involves flash-freezing a solution of the sample in vitreous ice and then imaging it with an electron microscope.
For small molecules like this compound, cryo-EM is not a suitable or commonly employed technique for conformational studies. nih.gov The main challenges are the low contrast of small organic molecules against the ice background and the difficulty in aligning the images of randomly oriented small molecules for high-resolution 3D reconstruction. researchgate.net While cryo-EM has seen some application in observing small molecules when they are bound to larger protein targets to understand drug-protein interactions, it is not used to study the conformation of the small molecule in isolation. nih.gov Conformational analysis of small molecules is more effectively performed using techniques like NMR spectroscopy in solution or X-ray crystallography in the solid state.
Quantitative Analysis and Bioanalytical Methods for this compound in Biological Matrices (non-human)
The quantitative analysis of this compound in non-human biological matrices such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic and metabolic studies. Due to the structural similarity to gamma-butyrolactone (B3396035) (GBL), established bioanalytical methods for GBL and other lactones can be adapted for this purpose. nih.govresearchgate.net The most common and reliable techniques for such analyses are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
These methods offer high sensitivity and selectivity, which are necessary for detecting and quantifying low concentrations of the analyte in complex biological samples. nih.gov
Sample Preparation: A critical step in the bioanalytical workflow is the extraction of the analyte from the biological matrix. Common techniques include:
Protein Precipitation: This involves adding an organic solvent like acetonitrile or methanol to the sample to precipitate proteins, followed by centrifugation to isolate the supernatant containing the analyte.
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to extract the analyte.
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent.
Chromatographic Separation and Detection:
GC-MS: For GC analysis, derivatization of the hydroxyl groups may be necessary to increase volatility and improve chromatographic properties. The separated components are then ionized and detected by a mass spectrometer, which provides both quantification and structural confirmation. nih.gov
LC-MS/MS: This is often the preferred method as it can frequently analyze the compound directly without derivatization. nih.gov Reversed-phase chromatography is typically used for separation. The analyte is then detected using a tandem mass spectrometer, often in multiple reaction monitoring (MRM) mode, which provides excellent specificity and low detection limits. researchgate.net
Interactive Data Table: Bioanalytical Methods for Related Lactones in Biological Matrices
| Analyte | Matrix | Analytical Method | Sample Preparation | Limit of Quantification (LOQ) | Reference |
| Gamma-butyrolactone (GBL) | Biofluids | Headspace GC-MS | Acidification and extraction | Not specified | nih.gov |
| N-acylhomoserine lactones | Bacterial culture supernatant | LC-MS/MS | Direct injection | 0.28 to 9.3 pmol | researchgate.net |
| Etimicin | Human Serum | LC-MS/MS | Protein precipitation | 50.0 ng/mL | frontiersin.org |
| DX-8951 (lactone form) | Human Plasma | HPLC with fluorescence | Solid-phase extraction | 0.2 ng/mL | nih.gov |
These established methodologies for similar compounds provide a strong foundation for developing and validating a robust bioanalytical method for the quantification of this compound in various non-human biological samples.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Hydroxy 4 Hydroxymethyl Oxolan 2 One
Correlating Structural Modifications with Biological Activity in Analogues of 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one.
The biological activity of analogues of this compound is intrinsically linked to their molecular architecture. Modifications to the core oxolanone scaffold and its substituents can lead to significant changes in their pharmacological profiles.
Impact of Hydroxyl and Hydroxymethyl Group Derivatization on Activity.
The hydroxyl and hydroxymethyl groups of this compound are key functional moieties that can be targeted for derivatization to modulate biological activity. Derivatization, the process of chemically modifying a compound to enhance its properties, can influence factors such as binding affinity to biological targets, solubility, and metabolic stability. nih.gov
Studies on other heterocyclic compounds have demonstrated that strategic modifications of hydroxyl groups can lead to derivatives with improved pharmacological properties. dntb.gov.uaresearchgate.net For example, the conversion of hydroxyl groups to acetamides in flavonoids has been shown to regulate flexibility, polarity, and lipophilicity, all of which are crucial for biological applications. researchgate.net While direct studies on this compound are limited, the principles observed in similar structures suggest that derivatization of its hydroxyl and hydroxymethyl groups would significantly impact its biological profile.
Table 1: Impact of Functional Group Modification on Biological Activity in Related Lactone Analogues
| Original Functional Group | Modified Functional Group | Potential Impact on Biological Activity | Reference |
| Hydroxyl (-OH) | Ester (-O-CO-R) | Increased lipophilicity, altered membrane permeability, potential for prodrug design. | nih.gov |
| Hydroxyl (-OH) | Ether (-O-R) | Increased metabolic stability, altered hydrogen bonding capacity. | researchgate.net |
| Hydroxyl (-OH) | Acetamide (-NH-CO-CH3) | Regulation of polarity and lipophilicity, altered molecular interactions. | researchgate.net |
This table is illustrative and based on general principles of medicinal chemistry and findings from related compound classes.
Stereochemical Influences on Pharmacological Profiles (non-human).
Stereochemistry plays a critical role in the pharmacological activity of chiral molecules like this compound. nih.govmorressier.comutwente.nlmdpi.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles. morressier.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. utwente.nlmdpi.com
In non-human studies of various chiral drugs, it has been consistently observed that one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. utwente.nl For example, in a series of alkyl-substituted gamma-butyrolactones, the stereochemical arrangement of substituents was found to be a key determinant of their anticonvulsant or convulsant properties. researchgate.net
Computational Approaches to SAR/SPR for Oxolanone Systems.
Computational methods have become indispensable tools in modern drug discovery for elucidating SAR and SPR. nih.gov These in silico techniques allow for the rapid screening of virtual compound libraries and provide insights into the molecular interactions that govern biological activity.
Quantitative Structure-Activity Relationships (QSAR) Modeling.
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgacs.org By analyzing a dataset of molecules with known activities, QSAR models can identify the physicochemical properties or structural features that are critical for activity. frontiersin.orgacs.org
For furanone derivatives, which share the oxolanone core, 2D and 3D-QSAR studies have been successfully employed to develop models with high predictive ability for activities such as cyclooxygenase-2 (COX-2) inhibition and antibacterial effects. frontiersin.orgacs.org These models have identified key descriptors, such as polar surface area and electrostatic parameters, that significantly influence the biological activity of these compounds. frontiersin.org The insights gained from such QSAR models can be invaluable for the design of novel and more potent oxolanone-based therapeutic agents. frontiersin.orgacs.org
Table 2: Key Descriptors in QSAR Models of Furanone Derivatives
| QSAR Model Type | Biological Activity | Key Descriptors Identified | Reference |
| 2D QSAR | COX-2 Inhibition | Retention index for six-membered rings, total number of oxygen atoms connected with two single bonds, polar surface area. | frontiersin.org |
| 3D QSAR (kNN MFA) | COX-2 Inhibition | Electrostatic parameters. | frontiersin.org |
| 3D QSAR (kNN-MFA) | Antibacterial Activity | Not specified in the abstract. | acs.org |
Molecular Docking and Dynamics Simulations with Biological Targets.
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. danaher.comvcat.de This method helps to visualize the binding mode and understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. danaher.com Docking studies on γ-butyrolactone derivatives have revealed significant binding interactions with targets like the cyclooxygenase enzyme, providing a rationale for their observed analgesic activities. researchgate.net These studies have also been used to investigate the binding of γ-butyrolactone analogues to the sigma 2 receptor, a potential therapeutic target. danaher.com
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions over time. By simulating the movements of atoms and molecules, MD can reveal the stability of the docked complex and conformational changes that may occur upon ligand binding. frontiersin.org For instance, MD simulations have been used to understand how various γ-butyrolactones interact within the ligand-binding site of the ScbR protein, a member of the TetR family of transcription factors. frontiersin.org These simulations can elucidate which analogues are capable of inducing the necessary conformational changes for a biological response. frontiersin.org All-atom MD simulations have also been employed to study the absorption and dynamics of γ-butyrolactone in polyelectrolyte brush layers, providing molecular-level insights into its interactions. acs.org
Pharmacophore Modeling and Lead Optimization Strategies for Oxolanone Analogues.
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to screen large compound databases to identify novel molecules with the potential for similar biological activity.
Pharmacophore mapping is a key element in both lead discovery and lead optimization. For oxolanone analogues, a pharmacophore model could be developed based on the structures of known active compounds. This model would highlight the critical spatial arrangement of functional groups, such as the hydroxyl, hydroxymethyl, and lactone carbonyl groups of this compound.
Once a pharmacophore model is established, it can guide lead optimization strategies. Medicinal chemists can design new analogues that better fit the pharmacophore model, potentially leading to compounds with enhanced potency and selectivity. This process often involves iterative cycles of design, synthesis, and biological testing, with the pharmacophore model serving as a crucial guide for structural modifications. The integration of pharmacophore modeling with other computational techniques, such as molecular docking and QSAR, can further enhance the efficiency of the lead optimization process for developing novel oxolanone-based therapeutics. nih.gov
Pharmacokinetics and Metabolism of Oxolanone Derivatives in Pre Clinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models (non-human)
No studies detailing the absorption, distribution, metabolism, and excretion (ADME) of 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one in any non-human animal models were found.
Information regarding the bioavailability of this compound following administration in animal models is not available. Furthermore, there are no published data on its distribution into various tissues.
There is a lack of research identifying the metabolic pathways of this compound. Consequently, no metabolites have been identified from either in vitro or in vivo non-human studies.
In Vitro Metabolic Stability and Enzyme Kinetics
No data from in vitro studies on the metabolic stability or enzyme kinetics of this compound could be retrieved.
There are no published results from microsomal stability assays for this compound.
Information on the interaction of this compound with Cytochrome P450 (CYP) enzymes or other metabolic enzymes is not available in the current body of scientific literature.
Excretion Routes and Mass Balance Studies (non-human)
No non-human studies have been published that investigate the routes of excretion or conduct mass balance assessments for this compound.
Potential Applications and Industrial Significance of 4 Hydroxy 4 Hydroxymethyl Oxolan 2 One Excluding Clinical Human Use
Role of 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one as a Chemical Intermediate in Organic Synthesis
The presence of two hydroxyl groups in this compound offers reactive sites for a range of chemical transformations. These groups could potentially be functionalized to introduce different chemical moieties, leading to the synthesis of more complex molecules. The lactone ring itself can undergo ring-opening reactions to yield γ-hydroxy carboxylic acid derivatives, which are also versatile intermediates.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Reagents | Potential Product Class |
| Esterification | Acyl chlorides, Carboxylic acids | Esters |
| Etherification | Alkyl halides | Ethers |
| Oxidation | Mild oxidizing agents | Aldehydes, Ketones, or Carboxylic acids |
| Ring-opening | Nucleophiles (e.g., amines, alkoxides) | Substituted γ-hydroxy amides or esters |
It is important to note that the specific reactivity and potential applications of this compound would need to be determined through dedicated laboratory research.
Applications in Materials Science and Polymer Chemistry
While there is no specific information on the use of this compound in materials science and polymer chemistry, substituted lactones are known to be valuable monomers for the synthesis of polyesters. nih.gov The ring-opening polymerization (ROP) of lactones is a common method for producing biodegradable polymers. Polycaprolactone (PCL), for example, is a well-known biodegradable polyester (B1180765) with biomedical applications, synthesized from the ROP of ε-caprolactone. nih.gov
The structure of this compound, with its lactone ring and two hydroxyl groups, suggests its potential as a monomer or a cross-linking agent in polymer synthesis. The hydroxyl groups could serve as initiation sites for polymerization or as points for further modification of the polymer backbone. The incorporation of such a functionalized monomer could influence the properties of the resulting polymer, such as its crystallinity, degradation rate, and mechanical properties. nih.gov
Agricultural and Horticultural Research Applications
There is no direct evidence of the application of this compound in agriculture or horticulture. However, some γ-butyrolactone compounds have been investigated for their roles in regulating plant growth. google.com Certain derivatives have shown the ability to either promote or inhibit the growth of different types of plants, suggesting their potential as novel plant growth regulators. google.com For example, some γ-butyrolactone compounds have been found to have a low-concentration promoting and high-concentration inhibitory effect on monocotyledonous plants, and an inhibitory effect on dicotyledonous plants. google.com Additionally, γ-butyrolactone is a component in some herbicide and pesticide formulations. chemicalbook.com
Given these precedents, it is conceivable that this compound or its derivatives could be synthesized and screened for similar activities. The specific stereochemistry and functional groups of the molecule would be expected to play a crucial role in its biological activity.
Biotechnological Applications and Fermentation Products
Information regarding the biotechnological production or applications of this compound is not available. However, the microbial biosynthesis of various functionalized lactones is a field of active research. mdpi.com Microorganisms, including various species of yeast and bacteria, are known to produce a wide array of lactones, some of which are valued for their aromatic properties. mdpi.com
The production of lactones through biotechnological routes can occur via de novo biosynthesis or through the biotransformation of precursor molecules. mdpi.com For instance, some microorganisms can convert hydroxy fatty acids into specific lactones through pathways like β-oxidation. mdpi.com The synthesis of functionalized γ-butyrolactones from Streptomyces species is also a subject of study. purdue.edu It is plausible that specific microbial strains or engineered metabolic pathways could be developed to produce this compound from simple carbon sources or specific precursors.
Environmental Fate and Biodegradation Studies
There are no specific studies on the environmental fate and biodegradation of this compound. However, the biodegradability of related compounds, such as polyesters derived from lactones, has been investigated. For example, the biodegradation of copolymers of β-hydroxybutyrate and δ-valerolactone has been studied, indicating that the structure and composition of such polymers significantly influence their degradation profiles. researchgate.net
Generally, the introduction of functional groups like hydroxyls can affect the water solubility and susceptibility of a molecule to microbial degradation. The biodegradation of lactones can be initiated by enzymatic hydrolysis of the ester bond, leading to the corresponding hydroxy acid, which can then be further metabolized. For example, porcine kidney acylase I has been shown to deacylate N-acylhomoserine lactones. nih.gov The specific pathways and rates of biodegradation for this compound would need to be determined experimentally.
Advanced Theoretical and Computational Studies on 4 Hydroxy 4 Hydroxymethyl Oxolan 2 One
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for assessing the structural and spectral characteristics of organic compounds. mdpi.comnih.gov Such calculations can predict molecular geometry, vibrational frequencies, and electronic parameters that govern chemical reactivity. mdpi.com For 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one, these methods elucidate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.
A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov Theoretical studies on related fluorinated γ-butyrolactone derivatives have demonstrated how substituents can alter bond strengths and electronic properties within the oxolanone ring. mdpi.com
While specific, in-depth quantum chemical studies exclusively on this compound are not extensively detailed in peer-reviewed literature, its properties can be predicted using computational software and databases that rely on these theoretical principles.
Table 1: Predicted Physicochemical and Electronic Properties of this compound (Data computationally generated and sourced from public chemical databases)
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₅H₈O₄ |
| Molecular Weight | 132.11 g/mol |
| XLogP3-AA | -1.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
Molecular Dynamics Simulations and Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation about single bonds. unicamp.br For a cyclic system like this compound, this analysis is crucial for understanding its three-dimensional shape and how it can interact with other molecules. The five-membered oxolanone ring is not planar and typically adopts puckered conformations, such as the envelope or twist forms, to minimize steric and torsional strain.
The stability of different conformers is influenced by steric interactions. In substituted cyclohexanes, for example, bulky substituents preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. libretexts.org Similarly, the hydroxyl and hydroxymethyl groups on the C4 position of this compound will influence the ring's pucker and the orientation of the substituents to achieve the most stable, lowest-energy conformation. The staggered conformation, where adjacent bonds are farther apart, is generally more stable than the eclipsed conformation. unicamp.br
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior and conformational landscape of molecules over time. In an MD simulation, the molecule is placed in a simulated environment, often a solvent like water, and the forces on each atom are calculated. By solving the equations of motion, the trajectory of the atoms can be tracked, revealing how the molecule moves, flexes, and changes its conformation. This provides insights into the molecule's flexibility, the relative stability of different conformers, and the transitions between them.
In Silico Screening and Drug Design Methodologies (for non-human targets or conceptual exploration)
In silico screening, also known as virtual screening, utilizes computational techniques to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This methodology is a cornerstone of modern drug discovery and can be applied for conceptual exploration or to identify molecules active against non-human targets, such as enzymes from pathogenic bacteria or fungi. nih.gov
The process for screening a compound like this compound or its virtual derivatives typically involves:
Target Selection: A protein target of interest is chosen. For conceptual or non-human studies, this could be a bacterial enzyme like β-lactamase, which is involved in antibiotic resistance. nih.govnih.gov
Molecular Docking: A three-dimensional model of the target protein is used to predict how the small molecule (ligand) fits into the binding site. Docking algorithms calculate the binding affinity (docking score) and predict the binding pose, which describes the orientation and conformation of the ligand within the active site. nih.gov
Library Screening: A large virtual library of compounds, which can include derivatives of the lead structure this compound, is docked against the target.
Hit Identification: Compounds are ranked based on their docking scores and other parameters. Those with the most favorable predicted binding are identified as "hits" for further investigation. researchgate.net
The γ-butyrolactone scaffold, the core of the target molecule, is found in numerous natural products with diverse biological activities, including some with antifungal or antibacterial properties. nih.govnih.govresearchgate.net This suggests that in silico screening of oxolanone derivatives against microbial enzymes is a rational approach for conceptual exploration in antimicrobial drug design.
Chemoinformatics and Database Mining for Oxolanone Compounds
Chemoinformatics integrates computer and information science to address chemical problems, particularly in the analysis of large chemical datasets. nih.govmdpi.com Database mining is a key chemoinformatic task used to explore the vast chemical space of known compounds, identify trends, and find molecules with specific structural features or properties. researchgate.net
Publicly available databases such as PubChem, ChEMBL, and ZINC contain millions of chemical structures and associated data. nih.gov Mining these resources for oxolanone compounds related to this compound can be performed using a systematic workflow:
Substructure Searching: The initial step is to search the database for all compounds containing the oxolan-2-one (or γ-butyrolactone) scaffold.
Filtering: The initial, often large, set of results is refined by applying filters based on physicochemical properties such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. This helps to narrow the focus to compounds with drug-like properties.
Clustering and Diversity Analysis: The filtered compounds can be clustered into groups based on structural similarity. scirp.org This is often done using molecular fingerprints, which are binary representations of a molecule's structure. Clustering helps to identify major structural classes within the dataset and to understand the diversity of the known oxolanone chemical space. nih.gov
This type of analysis can reveal which oxolanone derivatives have been synthesized, what biological activities have been reported for them, and where unexplored areas of chemical space exist for the design of new compounds. rsc.org
Future Directions and Emerging Research Avenues for 4 Hydroxy 4 Hydroxymethyl Oxolan 2 One
Integration of Omics Technologies in Understanding Biological Effects
To fully elucidate the biological significance of 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one, a systems-level understanding of its interactions within a biological environment is essential. The application of "omics" technologies offers a powerful approach to achieve this.
Metabolomics: This approach can map the metabolic fate of this compound, identifying its metabolites and downstream effects on cellular metabolic pathways. By analyzing the global changes in small-molecule metabolites following exposure to the compound, researchers can gain insights into its mechanism of action and potential off-target effects. Resources like the NIH's Metabolomics Workbench serve as crucial repositories for such data, facilitating broader analysis and collaboration. metabolomicsworkbench.org
Proteomics: This technology can identify specific protein targets that interact with this compound. Techniques such as two-dimensional gel electrophoresis followed by mass spectrometry can reveal proteins that are post-translationally modified by the compound or its metabolites. For instance, studies on structurally related compounds like 4-hydroxynonenal (B163490) have successfully used proteomics to identify protein adducts, linking the compound to cellular functions like cytoskeleton structure and protein folding, and implicating it in specific disease pathways. nih.gov A similar approach for this compound could uncover its cellular binding partners and affected signaling cascades.
By integrating these omics datasets, researchers can construct a comprehensive model of the compound's biological activity, paving the way for more targeted and informed preclinical development.
Development of Advanced Delivery Systems and Formulation Strategies (non-human, conceptual)
The efficacy of a bioactive compound is often dependent on its successful delivery to the target site. For preclinical studies involving this compound, the development of advanced, non-human delivery systems is a critical conceptual frontier.
Lipid nanoparticles (LNPs) represent a highly versatile platform for encapsulating and delivering compounds. nih.gov These systems offer several conceptual advantages for a molecule like this compound:
Enhanced Stability: Encapsulation within a lipid core can protect the compound from degradation in a biological environment, potentially increasing its bioavailability. nih.gov
Improved Solubility: For compounds with limited aqueous solubility, LNP formulations can facilitate their administration in preclinical models.
Controlled Release: The composition of the lipid carrier can be tuned to control the release kinetics of the encapsulated compound.
Surface Modification: The surface of LNPs can be modified with polymers like polyethylene (B3416737) glycol (PEG) (PEGylation) to increase circulation time or with targeting ligands to direct the carrier to specific tissues or cell types in animal models. nih.govnih.gov
Conceptual research into formulating this compound within various LNP architectures, such as solid lipid nanoparticles (SLNs), could optimize its delivery characteristics for future in vivo investigations. nih.gov
Exploration of Novel Preclinical Therapeutic Indications
While the therapeutic potential of this compound is still nascent, the activities of structurally related compounds suggest promising areas for preclinical exploration.
Neurodegenerative Diseases: Oxidative stress is a key pathological feature in many neurodegenerative disorders, including Alzheimer's and Parkinson's disease. nih.gov Aldehydes and ketones, such as 4-hydroxynonenal, are known to be involved in these processes through lipid peroxidation. nih.gov Given its hydroxy-ketone structure, investigating the potential of this compound to modulate oxidative stress pathways in preclinical animal models of neurodegeneration is a logical next step. nih.gov
Anticancer Activity: Many compounds featuring a lactone or an oxolan-2-one core exhibit significant anticancer properties. For example, scaffolds like 3-(4-hydroxyphenyl)indoline-2-one have shown potent and selective activity against various cancer cell lines and in preclinical tumor models. nih.gov A systematic screening of this compound against a panel of cancer cell lines could reveal potential cytotoxic or cytostatic effects, justifying further investigation in in vivo cancer models.
These exploratory avenues are based on structural analogy and require rigorous validation through dedicated preclinical studies.
| Potential Therapeutic Area | Rationale for Exploration | Relevant Preclinical Models |
| Neurodegenerative Diseases | Structural relation to compounds involved in oxidative stress pathways implicated in neurodegeneration. nih.gov | Rodent models of Alzheimer's disease, Parkinson's disease. nih.gov |
| Oncology | The oxolan-2-one core is a feature in other molecules with demonstrated anticancer activity. nih.gov | In vitro cancer cell line screening, in vivo xenograft models. |
Green Chemistry Approaches to Synthesis and Production
The future production of this compound will benefit from the adoption of green chemistry principles, which prioritize sustainability, efficiency, and safety.
Biocatalytic Synthesis: The use of enzymes (biocatalysis) offers a highly efficient and selective route for synthesizing chiral molecules like hydroxy ketones and lactones. nih.govnih.gov Developing an enzymatic pathway, potentially using ketoreductases or lyases, could enable the asymmetric synthesis of specific stereoisomers of the compound under mild, aqueous conditions, significantly reducing waste and energy consumption. nih.govnih.gov
Sustainable Solvents and Catalysts: Traditional organic synthesis often relies on hazardous solvents. Research into alternative media, such as recyclable solvents like polyethylene glycol (PEG), has proven successful for the synthesis of other hydroxy-chalcones. rjpbcs.com Similarly, employing non-toxic and reusable catalysts can minimize the environmental impact of the synthesis process. researchgate.net
Continuous-Flow Chemistry: Migrating the synthesis from traditional batch processing to a continuous-flow system can offer substantial improvements in safety, control, and scalability. mdpi.com Flow chemistry allows for precise control over reaction parameters like temperature and time, often leading to higher yields and purity while minimizing the handling of hazardous intermediates. mdpi.com
| Green Chemistry Approach | Primary Advantage | Relevance to Compound Synthesis |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. nih.gov | Enables the production of specific enantiomers with high purity. |
| Sustainable Solvents | Reduced environmental impact, potential for recycling. rjpbcs.com | Replaces hazardous organic solvents with benign alternatives like PEG. |
| Flow Chemistry | Enhanced safety, process control, and scalability. mdpi.com | Allows for efficient and automated production with higher consistency. |
Interdisciplinary Research Collaborations and Data Sharing Initiatives
Maximizing the research potential of this compound requires a collaborative, interdisciplinary approach. The complexity of modern chemical and biological research necessitates partnerships between synthetic chemists, biochemists, pharmacologists, and computational scientists. Such collaborations can accelerate the cycle of design, synthesis, and testing.
Furthermore, a commitment to open science and data sharing is paramount. Publicly accessible databases such as PubChem, which provides structural and basic compound information, and specialized repositories like the Metabolomics Workbench, are crucial for aggregating research data. metabolomicsworkbench.orguni.lu By contributing experimental findings—including synthesis protocols, spectral data, and biological activity results—to these platforms, the scientific community can avoid redundant efforts and build upon collective knowledge. This collaborative ecosystem will be instrumental in unlocking the full scientific potential of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one, and how can purity be optimized?
- Methodology : The compound can be synthesized via lactonization of precursor diols or hydroxy acids under acidic conditions. For example, 4-(Hydroxymethyl)-1,3-dioxolan-2-one (a structurally similar lactone) is synthesized using controlled cyclization with catalytic sulfuric acid, followed by purification via recrystallization or column chromatography . Key parameters include temperature control (20–40°C) and inert atmospheres to prevent side reactions. Purity optimization requires analytical techniques like HPLC or NMR to monitor byproducts such as open-chain esters .
Q. How is the stereochemistry of this compound resolved using crystallography?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond angles and torsional constraints. For instance, the stereochemistry of D-Xylono-1,4-lactone (a related lactone) was confirmed via this method, with data collection at low temperatures (100 K) to minimize thermal motion artifacts . Crystallization solvents (e.g., ethanol/water mixtures) must be selected to avoid lattice disorders .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify hydroxyl and methylene protons, with DMSO-d6 as a solvent to observe exchangeable protons. COSY and HSQC correlate signals for structural confirmation .
- IR : Stretching frequencies for lactone carbonyl (1740–1760 cm) and hydroxyl groups (3200–3400 cm) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+Na]) and fragments to validate the lactone ring .
Advanced Research Questions
Q. How do bacterial enzymes interact with this compound in γ-butyrolactone biosynthesis?
- Methodology : Enzymes like (3R,4R)-3-[(1S)-1-hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one:NADP oxidoreductase stereospecifically reduce ketone groups to (S)-configured alcohols, as seen in virginiae-butanolide (VB) autoregulator production . Assays involve:
- Activity Measurement : UV-Vis monitoring of NADPH oxidation at 340 nm.
- Stereochemical Analysis : Chiral HPLC or polarimetry to confirm product configuration .
Q. What computational strategies predict the compound’s reactivity in enzymatic or abiotic systems?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., lactone carbonyl reactivity) .
- MD Simulations : Simulate enzyme-substrate docking (e.g., AutoDock Vina) to study binding affinities with oxidoreductases .
- pKa Prediction : Tools like ChemAxon estimate hydroxyl group acidity (pKa ~9.0), influencing hydrolysis rates under physiological conditions .
Q. How can contradictory data on metabolic intermediates involving this lactone be resolved?
- Methodology :
- Isotopic Labeling : Use C-labeled precursors to trace incorporation into downstream metabolites (e.g., dodecanedioic acid derivatives) via GC-MS .
- Enzyme Knockout Studies : CRISPR/Cas9 gene editing in bacterial models (e.g., Streptomyces) to identify pathway bottlenecks .
- Cross-Validation : Compare LC-MS/MS data with synthetic standards to confirm intermediate identity .
Safety and Handling
Q. What are the best practices for handling this compound in laboratory settings?
- Methodology :
- Storage : Keep in sealed containers under nitrogen at 4°C to prevent hydrolysis .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Notes
- Avoid commercial sources like ; prioritize peer-reviewed data from crystallographic (SHELX ) or enzymatic studies .
- For synthetic protocols, adhere to safety guidelines in SDS documents .
- Advanced questions should integrate interdisciplinary approaches (e.g., enzymology + computational modeling) to address research gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
